1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

EED inhibitor PRC2 epigenetics

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one (CAS 2034472-68-7) is a synthetic small molecule belonging to the class of pyrrolidine-based ethers, characterized by a 3-chloropyridin-4-yloxy substituent linked to a pyrrolidine ring that is N-acylated with a pent-4-en-1-one chain. Its molecular formula is C₁₄H₁₇ClN₂O₂ (MW = 280.75 g/mol), and it is supplied as a research-grade compound for non-human, non-veterinary use.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75
CAS No. 2034472-68-7
Cat. No. B2615800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
CAS2034472-68-7
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75
Structural Identifiers
SMILESC=CCCC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
InChIInChI=1S/C14H17ClN2O2/c1-2-3-4-14(18)17-8-6-11(10-17)19-13-5-7-16-9-12(13)15/h2,5,7,9,11H,1,3-4,6,8,10H2
InChIKeyJUOUWTDLDMZRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one (CAS 2034472-68-7): Baseline Chemical Identity and Research-Grade Availability


1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one (CAS 2034472-68-7) is a synthetic small molecule belonging to the class of pyrrolidine-based ethers, characterized by a 3-chloropyridin-4-yloxy substituent linked to a pyrrolidine ring that is N-acylated with a pent-4-en-1-one chain . Its molecular formula is C₁₄H₁₇ClN₂O₂ (MW = 280.75 g/mol), and it is supplied as a research-grade compound for non-human, non-veterinary use . The presence of the 3-chloropyridine moiety positions this compound within a broader family of kinase-targeted and epigenetic probe molecules, although direct experimental characterization data in the public domain remain extremely limited. This guide is designed to provide procurement-relevant differentiation evidence to the extent publicly available, while explicitly acknowledging evidence gaps where high-strength quantitative comparative data are absent.

Why 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one Cannot Be Replaced by Common Pyrrolidine Analogs: The Importance of Heterocycle Substituent Identity


Pyrrolidine-based ethers bearing heteroaryl substituents at the 3-position are not interchangeable entities. The type and position of the heterocyclic group dictate the compound's three-dimensional conformation, hydrogen-bonding capacity, and electronic surface, which collectively govern target recognition and selectivity. In the context of EED/PRC2 protein–protein interaction inhibition, SAR studies have shown that modifications to the aryl ether substituent can alter IC₅₀ values by >10-fold, and even minor changes in the heterocycle periphery (e.g., chlorine substitution on the pyridine ring) can profoundly affect binding kinetics and cellular activity [1] [2]. Generic substitution of 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one with a piperidine analog, a pyrimidine analog, or a dechlorinated pyridine variant risks loss of the specific binding interactions conferred by the 3-chloro-4-pyridyl ether motif. The quantitative evidence below documents the dimensions along which the target compound differentiates from the most relevant comparators, and where data gaps remain.

Quantitative Differentiation Evidence for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one: Comparator-Based Analysis


EED Binding Affinity: Class-Level Comparison of 3-Chloropyridin-4-yloxy vs. Pyrimidinyloxy Pyrrolidine Derivatives

In a TR-FRET competition assay using Oregon-green probe displacement on GST-tagged EED, closely related pyrrolidine-based ethers carrying a heteroaryl 3-substituent were profiled. The pyrimidin-2-yloxy analog (BDBM50231871 / CHEMBL4072445) exhibited an IC₅₀ of 40 nM, while the 5-fluoropyrimidin-2-yloxy analog (BDBM50231866 / CHEMBL4094795) exhibited an IC₅₀ of 30 nM in the same assay format [1] [2]. These data establish that heterocycle identity at the 3-position modulates EED binding potency by ≥1.3-fold. By structural class inference, the 3-chloropyridin-4-yloxy substituent present in the target compound is expected to confer a distinct potency and selectivity profile, although direct EED IC₅₀ data for CAS 2034472-68-7 are not yet publicly available. The presence of the chlorine atom at the pyridine 3-position is noteworthy, as 3-chloropyridine moieties have been shown to form specific halogen-bond interactions with kinase hinge regions (e.g., Met kinase) and may similarly engage the EED aromatic cage [3].

EED inhibitor PRC2 epigenetics protein-protein interaction

Core Scaffold Rigidity: Pyrrolidine Ring vs. Piperidine Ring Conformational Impact on Target Binding

The target compound contains a pyrrolidine core (5-membered ring), whereas the direct piperidine analog (1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one) incorporates a 6-membered piperidine ring. Pyrrolidine rings impose greater conformational rigidity and a different nitrogen lone-pair orientation compared with piperidine, which can translate into differences in target binding enthalpy and selectivity [1]. In the EED inhibitor series reported by Curtin et al., pyrrolidine-based inhibitors achieved low-nanomolar EED binding affinities (IC₅₀ values ranging from 0.3 to 40 nM depending on substitution), while piperidine-containing analogs were generally less potent or inactive within this specific chemotype [2]. The pyrrolidine scaffold of the target compound is thus the preferred core geometry for this compound class, although direct head-to-head data between the two exact compounds are not publicly available.

conformational restriction pyrrolidine piperidine scaffold hopping

Chemical Functionality: The Pent-4-en-1-one Side Chain as a Synthetic Handle for Late-Stage Diversification

The N-acyl pent-4-en-1-one chain in the target compound provides a terminal olefin that can serve as a synthetic handle for further derivatization, including thiol-ene click chemistry, Michael addition, and olefin metathesis reactions [1]. This feature is not present in the saturated pentanone analogs or the ethanone-capped derivatives (e.g., 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone), which lack the alkene moiety and thus offer reduced downstream synthetic versatility. The presence of the terminal olefin enables bioconjugation and affinity probe generation (e.g., for target engagement studies) without requiring de novo synthesis of a linker-modified scaffold. In the context of chemical biology tool compound procurement, this reactive handle differentiates the pent-4-en-1-one derivative from its simpler acyl counterparts.

late-stage functionalization click chemistry conjugate addition medicinal chemistry

Physicochemical Property Differentiation: Predicted Lipophilicity Comparison with Pyrimidine and Fluoropyrimidine Analogs

The 3-chloropyridin-4-yloxy substituent confers a different lipophilicity profile compared with the pyrimidin-2-yloxy and 5-fluoropyrimidin-2-yloxy analogs. Based on the molecular formulas and atom-type contributions, the target compound (C₁₄H₁₇ClN₂O₂) is predicted to have a cLogP of approximately 2.2–2.5, which is moderately higher than the pyrimidin-2-yloxy analog (C₁₃H₁₇N₃O₂, predicted cLogP ~1.3–1.6) and closer to the 5-fluoropyrimidin-2-yloxy analog (C₁₃H₁₆FN₃O₂, predicted cLogP ~1.6–1.9) . Increased lipophilicity can enhance passive membrane permeability but may also elevate off-target binding and metabolic liability. This differentiation is relevant for cell-based assay performance, where the target compound's higher predicted logP may translate into improved cellular penetration relative to the pyrimidine analog, although empirical logD₇.₄ data are not publicly available for these specific compounds.

lipophilicity cLogP drug-likeness physicochemical properties

Halogen-Bonding Potential: 3-Chloropyridine as a Privileged Fragment for Kinase Hinge Binding

The 3-chloropyridin-4-yloxy motif is a validated pharmacophore element in kinase inhibitor design. The landmark Met kinase inhibitor BMS-777607 features a 2-amino-3-chloropyridin-4-yloxy substituent and achieves an IC₅₀ of 3.2 nM against Met kinase in enzymatic assay [1]. The chlorine atom at the pyridine 3-position contributes to binding through halogen-bonding interactions with the kinase hinge region and steric complementarity within the hydrophobic pocket. While the target compound lacks the 2-amino substituent present in BMS-777607, the 3-chloropyridin-4-yloxy core is shared, and this fragment is absent in the pyrimidine-based comparator compounds. This structural precedent supports the hypothesis that the target compound may engage kinase or bromodomain targets that the pyrimidine analogs cannot, although direct kinase profiling data for CAS 2034472-68-7 are not available.

halogen bonding kinase inhibitor 3-chloropyridine BMS-777607 Met kinase

Recommended Application Scenarios for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one: Evidence-Guided Use Cases


Chemical Biology Probe Development for EED/PRC2 Epigenetic Target Engagement

The compound's pyrrolidine core and 3-chloropyridin-4-yloxy substituent align with the established SAR of EED/PRC2 protein–protein interaction inhibitors. Its pent-4-en-1-one terminal alkene provides a reactive handle for generating biotinylated or fluorophore-conjugated probes for target engagement studies (e.g., CETSA, NanoBRET, or pull-down experiments) [1] [2]. This application scenario is supported by the EED IC₅₀ data for structurally related pyrrolidine ethers (30–40 nM) and the synthetic versatility conferred by the terminal olefin.

Scaffold for Focused Kinase Inhibitor Library Synthesis

The 3-chloropyridin-4-yloxy moiety is a privileged pharmacophore validated in Met kinase superfamily inhibitors (e.g., BMS-777607, Met IC₅₀ = 3.2 nM). The compound can serve as a starting scaffold for synthesizing focused kinase inhibitor libraries through late-stage derivatization at the terminal olefin or pyrrolidine ring positions, enabling SAR exploration for novel kinase targets [3].

Physicochemical Comparator in Drug Metabolism and Pharmacokinetics (DMPK) Profiling Panels

With a predicted cLogP of ~2.2–2.5, the compound occupies a lipophilicity range that is distinct from its pyrimidine-based analogs (cLogP ~1.3–1.9). This makes it suitable for inclusion in DMPK comparator panels to assess the impact of heterocycle choice on metabolic stability, CYP inhibition, and plasma protein binding. The compound's chlorine substituent also enables mass spectrometry-based quantification via the characteristic ³⁵Cl/³⁷Cl isotope pattern.

Fragment-Based Drug Discovery (FBDD) Building Block with 3D Character

The pyrrolidine ring provides three-dimensional structural character (as measured by principal moments of inertia analysis), making the compound a valuable building block for fragment-based drug discovery libraries that aim to explore underrepresented regions of chemical space. The combination of a sp³-rich pyrrolidine core with the planar chloropyridine and the flexible pentenone chain offers a balanced shape profile for fragment growth strategies [4].

Quote Request

Request a Quote for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.